molecular formula C14H12N4O3 B11714807 2-{[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione

2-{[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B11714807
M. Wt: 284.27 g/mol
InChI Key: VPNCVBQTOPCYNH-UHFFFAOYSA-N
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Description

2-{[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique combination of azetidine, oxadiazole, and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione typically involves multiple steps:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

    Synthesis of the oxadiazole ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives.

    Coupling of the azetidine and oxadiazole rings: This can be done using various coupling agents and catalysts to form the desired intermediate.

    Formation of the isoindole moiety: This step involves the cyclization of the intermediate to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine and isoindole moieties.

    Reduction: Reduction reactions can also occur, especially at the oxadiazole ring.

    Substitution: The compound can participate in substitution reactions, where functional groups on the rings can be replaced with other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features suggest it might interact with various biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its unique combination of functional groups might allow it to interact with specific enzymes or receptors.

Industry

In industry, this compound could be used in the development of new materials. Its structural features might impart unique properties to polymers or other materials.

Mechanism of Action

The mechanism of action of 2-{[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione is unique due to its combination of azetidine, oxadiazole, and isoindole moieties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C14H12N4O3

Molecular Weight

284.27 g/mol

IUPAC Name

2-[[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C14H12N4O3/c19-13-9-3-1-2-4-10(9)14(20)18(13)7-11-16-12(21-17-11)8-5-15-6-8/h1-4,8,15H,5-7H2

InChI Key

VPNCVBQTOPCYNH-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NC(=NO2)CN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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